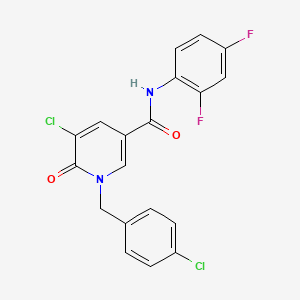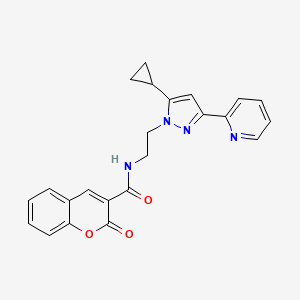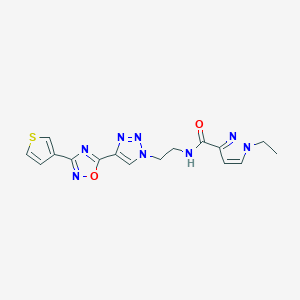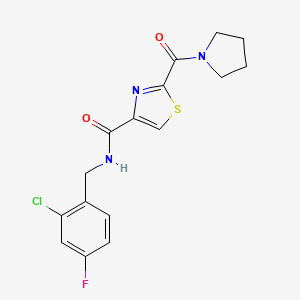![molecular formula C18H13ClF2N2O3 B2571410 N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide CAS No. 566890-36-6](/img/structure/B2571410.png)
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide, commonly known as CMDFP, is a chemical compound that has been widely studied for its potential applications in scientific research. CMDFP is a member of the propenamide family, which has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques
The compound is involved in innovative synthesis techniques aimed at exploring its structural and functional capacities. Research into similar compounds emphasizes advanced synthesis methods that result in novel derivatives with potential applications in various fields, including materials science and pharmaceuticals (Özer, Arslan, VanDerveer, & Külcü, 2009).
Characterization and Analysis
Detailed characterization techniques such as IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction studies are crucial for understanding the compound's molecular structure and properties. These methods provide insights into the compound's chemical behavior and potential for further modification or application (Özer, Arslan, VanDerveer, & Külcü, 2009).
Applications in Material Science
Corrosion Inhibition
Certain derivatives of the compound have been investigated for their potential as corrosion inhibitors. These studies reveal that such compounds can effectively protect metals from corrosion in acidic environments, highlighting their application in industrial maintenance and preservation (Abu-Rayyan et al., 2022).
Electrochromic and Electrofluorescent Materials
The incorporation of similar compounds into polymers has led to the development of materials with electrochromic and electrofluorescent properties. These materials are highly stable and can switch colors upon application of electrical voltage, indicating potential applications in smart windows, displays, and energy-efficient lighting systems (Sun et al., 2016).
Potential in Biomedical Research
Enzyme Inhibition Studies
Research into compounds with similar structures has shown potential in inhibiting specific enzymes, suggesting possible applications in the development of therapeutic agents. These studies are foundational for understanding the bioactive properties of such compounds and their potential in drug discovery (Knecht & Löffler, 1998).
Advanced Drug Synthesis
While excluding specific details on drug use and dosage, it's notable that compounds of this nature are often explored for their utility in synthesizing advanced pharmaceuticals. The research focuses on their synthesis pathways, structural optimization, and functional properties that could contribute to future drug development efforts (Jin et al., 2005).
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O3/c1-25-16-7-4-13(9-15(16)19)23-17(24)12(10-22)8-11-2-5-14(6-3-11)26-18(20)21/h2-9,18H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNYNLLWWKAPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2571329.png)
![N-[(5,6-Difluoro-1H-indol-3-yl)methyl]but-2-ynamide](/img/structure/B2571330.png)


![N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2571337.png)
![(4-Tert-butylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2571340.png)
![3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2571342.png)

![N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-4-iodobenzenesulfonamide](/img/structure/B2571344.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2571345.png)

![N-[cyano(2,4-difluorophenyl)methyl]-4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2571350.png)